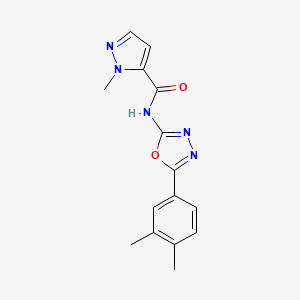

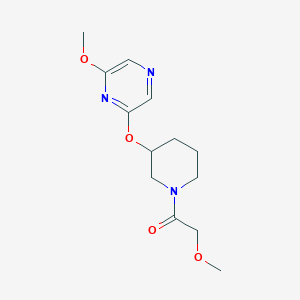

![molecular formula C22H32N2O B2503979 N-{3-[4-(dimethylamino)phenyl]propyl}adamantane-1-carboxamide CAS No. 952995-78-7](/img/structure/B2503979.png)

N-{3-[4-(dimethylamino)phenyl]propyl}adamantane-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-{3-[4-(dimethylamino)phenyl]propyl}adamantane-1-carboxamide and related compounds involves several steps, as described in the provided papers. For instance, the synthesis of N-Aryl(benzyl)adamantane-1-carboxamides, which are structurally similar to the compound , was achieved by reacting adamantane-1-carboxylic acid with aromatic amines in the presence of phosphorus trichloride, 4-dimethylaminopyridine, and triethylamine at 80°C for 8 hours, yielding products in 54–87% yields . Another related synthesis involved the conversion of 1-adamantanecarboxylic acid to N-(3-chlorophenyl)-1-adamantanecarboxamide with an overall yield of about 85.3% under optimized conditions . These methods provide a foundation for the synthesis of the target compound, suggesting that similar conditions could be employed for its preparation.

Molecular Structure Analysis

The molecular structure of adamantane derivatives is characterized by the presence of the adamantane moiety, which imparts unique physical and chemical properties to the compounds. The adamantane structure is a rigid, three-dimensional framework that can influence the solubility and thermal properties of the derivatives . The presence of functional groups such as the dimethylamino group and the carboxamide linkage in this compound would likely affect its reactivity and interaction with other molecules.

Chemical Reactions Analysis

The chemical reactivity of adamantane derivatives is influenced by the substituents attached to the adamantane core. The papers provided do not directly discuss the reactivity of this compound, but they do provide insights into the reactivity of similar adamantane-based compounds. For example, the synthesis of polyamides from adamantane derivatives involves polycondensation reactions with dicarboxylic acids , indicating that the carboxamide group in the target compound could potentially engage in similar condensation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of adamantane derivatives are notable for their high thermal stability and good solubility in various organic solvents. The polyamides derived from adamantane-related compounds exhibit high glass transition temperatures (228–307°C) and high thermal degradation temperatures (395–516°C in different atmospheres), indicating excellent thermal stability . These properties suggest that this compound would also possess high thermal stability. Additionally, the solubility of adamantane derivatives in solvents like N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and N,N-dimethylformamide (DMF) implies that the target compound is likely to be soluble in similar solvents, which is important for its potential applications.

Applications De Recherche Scientifique

Polymer Science Applications

- Synthesis and Characterization of New Polyamides and Polyimides : Adamantane derivatives have been utilized in the synthesis of new polyamides and polyimides. These materials exhibit unique properties like high thermal stability, good solubility in polar solvents, and high tensile strength. This makes them suitable for various industrial applications (Chern & Shiue, 1997).

Medicinal Chemistry Applications

- Synthesis of Fluorescent Heterocyclic Aminoadamantanes : Adamantane derivatives have been synthesized as fluorescent heterocyclic amines. These compounds show potential as multifunctional neuroprotective agents, demonstrating activities like inhibition of N-methyl-D-aspartate receptor/ion channel and calcium channels, along with antioxidant properties (Joubert et al., 2011).

Materials Science Applications

- Development of Low Dielectric Constant Materials : Adamantane-based polyimides have been shown to have low dielectric constants, making them suitable for applications in electronics. These materials combine properties like low moisture absorption, good solubility, and high mechanical strength, which are essential for advanced electronic components (Chern & Shiue, 1997).

Molecular Chemistry Applications

- Preparation of Fluoroadamantane Acids and Amines : Functionalized adamantanes, such as fluoroadamantane acids and amines, have been developed. These compounds are important in medicinal therapeutics, with studies focusing on their structural and physicochemical properties, which are crucial for drug design (Jasys et al., 2000).

Advanced Material Development

- Thermal Stability of Adamantane Polymer Fibres : Research has shown that fibers from adamantane polymers possess excellent thermal stability. This property is significant in developing materials that can withstand high temperatures while maintaining mechanical integrity (Dyson et al., 1972).

Propriétés

IUPAC Name |

N-[3-[4-(dimethylamino)phenyl]propyl]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N2O/c1-24(2)20-7-5-16(6-8-20)4-3-9-23-21(25)22-13-17-10-18(14-22)12-19(11-17)15-22/h5-8,17-19H,3-4,9-15H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVWIOICEZHJOAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCCNC(=O)C23CC4CC(C2)CC(C4)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

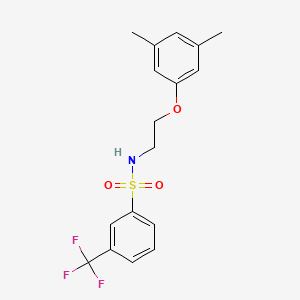

![2-Pyridin-3-yl-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone](/img/structure/B2503896.png)

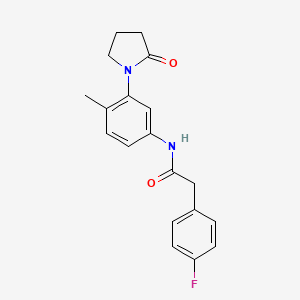

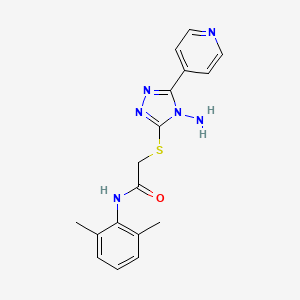

![N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-cyclohexyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2503899.png)

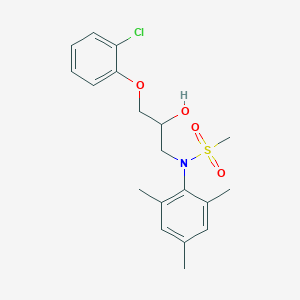

![N-(4-methylbenzyl)-N'-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]ethanediamide](/img/structure/B2503900.png)

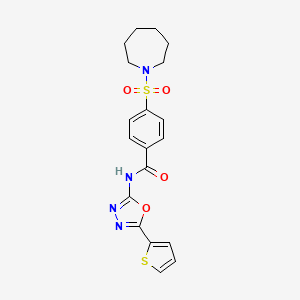

![3-methyl-2-oxo-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2503906.png)

![1-[3-(3,5-Difluorophenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2503914.png)

![6-Bromo-3-[4-(4-methoxy-phenyl)-thiazol-2-yl]-chromen-2-one](/img/structure/B2503916.png)

![N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2503917.png)